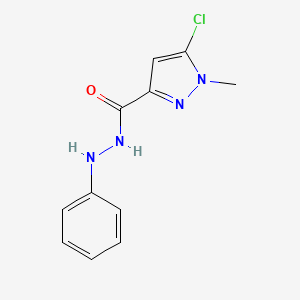![molecular formula C13H26N2 B12089506 N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₃H₂₆N₂ It is characterized by the presence of a cyclobutanamine core linked to a 2-methylpiperidine moiety via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine typically involves the following steps:
Formation of the 2-methylpiperidine moiety: This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
Linking the propyl chain: The 2-methylpiperidine is then reacted with 1-bromopropane in the presence of a base to form N-(3-bromopropyl)-2-methylpiperidine.
Cyclobutanamine formation: The final step involves the reaction of N-(3-bromopropyl)-2-methylpiperidine with cyclobutanamine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclopentanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclohexanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-2-3-10-15(12)11-5-9-14-13-7-4-8-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
FROZWIGFEPQNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCNC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)




![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)




![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

